molecular formula C11H10F3N3 B2665740 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline CAS No. 1431386-75-2

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline

Cat. No. B2665740
M. Wt: 241.217
InChI Key: KVQWWXILSTUFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” is a chemical compound with the linear formula C11H10N3F3 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” were not found, there are general methods for synthesizing similar compounds. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” is characterized by the presence of a trifluoromethyl group, which has a significant electronegativity . This group increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a shift in the photoluminescent emission .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including compounds similar to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, have garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has demonstrated their potential as novel anti-inflammatory and antibacterial agents, suggesting their utility in medicinal chemistry for developing treatments with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis and Heterocyclic Chemistry Applications

The reactivity of derivatives related to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline makes them valuable as building blocks in the synthesis of various heterocyclic compounds. This includes the development of pyrazolo-imidazoles, thiazoles, spiropyridines, and other complex molecules. Such compounds are crucial for the synthesis of dyes and in the exploration of novel chemical entities with potential therapeutic applications (Gomaa & Ali, 2020).

Application in Ionic Liquids and Phase Behavior Studies

Research into the phase behavior of ionic liquids with various solutes, including aromatic compounds like aniline derivatives, highlights the impact of the trifluoromethyl group on solubility and interaction patterns. Such studies are pivotal for developing new solvent systems with tailored properties for environmental and separation technologies (Visak et al., 2014).

Medicinal Chemistry and Pharmacology

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, exhibits a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonist activities. This highlights the compound's versatility and potential as a building block for developing diverse therapeutic agents (Cherukupalli et al., 2017).

Safety And Hazards

While specific safety data for “4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding ingestion and inhalation, not getting the substance in eyes, on skin, or on clothing, and using the substance only in well-ventilated areas .

properties

IUPAC Name

4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-17-9(6-10(16-17)11(12,13)14)7-2-4-8(15)5-3-7/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQWWXILSTUFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.